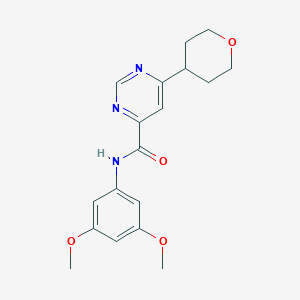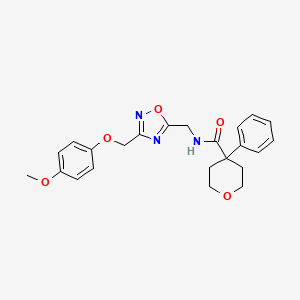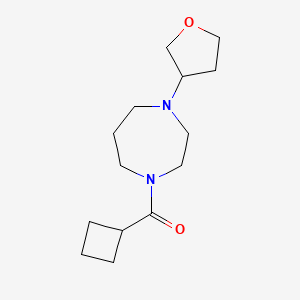
N-(3,5-Dimethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are essential for cancer cell proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
N-(3,5-Dimethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are essential for cancer cell proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating specific pathways. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-(3,5-Dimethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in lab experiments is its potential use in cancer research. This compound has been shown to have antiproliferative effects on cancer cells and can induce apoptosis in cancer cells. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain lab experiments.
Future Directions
There are several future directions for the research on N-(3,5-Dimethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One of the significant future directions is to study the mechanism of action of this compound in more detail. This will help researchers to understand how this compound works and its potential use in various research areas. Another future direction is to study the potential use of this compound in treating other diseases such as Parkinson's disease. Finally, researchers can explore new synthesis methods to improve the solubility of this compound in water, making it easier to use in lab experiments.
Conclusion:
In conclusion, N-(3,5-Dimethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The future directions for the research on this compound include studying its mechanism of action in more detail, exploring its potential use in treating other diseases, and improving its solubility in water.
Synthesis Methods
The synthesis of N-(3,5-Dimethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 3,5-dimethoxyaniline with ethyl 4-chloro-3-oxobutanoate to form ethyl 3-(3,5-dimethoxyphenyl)glutamate. This intermediate is then reacted with 1,4-dibromobutane to form ethyl 6-(bromomethyl)-4-(3,5-dimethoxyphenyl)pyrimidine-2-carboxylate. Finally, this intermediate is reacted with hydroxylamine hydrochloride to form N-(3,5-Dimethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide.
Scientific Research Applications
N-(3,5-Dimethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been studied for its potential use in various research applications. One of the significant research areas where this compound has been studied is cancer research. Studies have shown that this compound has antiproliferative effects on cancer cells and can induce apoptosis in cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-14-7-13(8-15(9-14)24-2)21-18(22)17-10-16(19-11-20-17)12-3-5-25-6-4-12/h7-12H,3-6H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSASGUCKIDNXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dimethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2733673.png)




![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B2733683.png)

![3-isopentyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2733685.png)
![(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid](/img/structure/B2733687.png)
![{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B2733688.png)


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide;hydrochloride](/img/structure/B2733693.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2733695.png)